3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a furan ring, a methoxyphenyl group, and a dihydropyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of furan-2-carbaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate under reflux conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)pyrazole: Shares the furan ring but lacks the methoxyphenyl group.
4-Methoxyphenylhydrazine: Contains the methoxyphenyl group but lacks the furan ring.
Dihydropyrazinone derivatives: Similar core structure but different substituents.
Uniqueness
3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to the combination of its furan ring, methoxyphenyl group, and dihydropyrazinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-6-4-12(5-7-13)19-9-8-17-15(16(19)20)18-11-14-3-2-10-22-14/h2-10H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXDQBRMHVECOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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